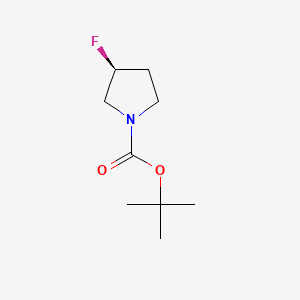

(S)-1-Boc-3-fluoropyrrolidine

Übersicht

Beschreibung

(S)-1-Boc-3-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a fluorine atom at the third position of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-fluoropyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-fluoropyrrolidine.

Protection: The nitrogen atom of (S)-3-fluoropyrrolidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-fluoropyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Boc-3-fluoropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the third position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as (S)-3-azido-1-Boc-pyrrolidine or (S)-3-cyano-1-Boc-pyrrolidine can be obtained.

Deprotected Product: The removal of the Boc group yields (S)-3-fluoropyrrolidine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(S)-1-Boc-3-fluoropyrrolidine is synthesized through various methods that often involve multi-step reactions. A notable synthesis route involves the bromofluorination of azido compounds followed by reduction and N-Boc protection, yielding high overall yields suitable for further applications in medicinal chemistry . The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, making it an excellent candidate for further chemical transformations.

Drug Development

The compound has been employed in the development of various pharmaceutical agents, particularly those targeting central nervous system disorders. Its fluorine atom contributes to improved metabolic stability and bioavailability, which are critical for drug efficacy. For instance, studies have shown that fluorinated pyrrolidines can enhance the potency of compounds targeting proteasome inhibition in neurodegenerative diseases like Alzheimer's .

Kinetic Resolution

Kinetic resolution techniques utilizing this compound have been explored to achieve enantioselective synthesis of chiral intermediates. This approach is particularly beneficial in synthesizing biologically active molecules with specific stereochemistry required for therapeutic activity .

Asymmetric Synthesis

In a recent study, this compound was used as a chiral auxiliary in asymmetric synthesis, resulting in high yields of desired products with excellent enantiomeric excess . The methodology demonstrated the compound's versatility in producing complex organic molecules relevant to drug discovery.

Neuropathic Pain Treatment

Research has indicated that derivatives of this compound show promise in treating neuropathic pain through their action on specific receptors involved in pain pathways . These findings underscore the potential for developing new analgesics based on this compound.

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Drug Development | Enhanced metabolic stability |

| 3-Fluoropyrrolidine | Asymmetric Synthesis | Chiral auxiliary for enantioselectivity |

| 3-Fluoroazetidine | CNS Drug Candidates | Improved CNS penetration |

Wirkmechanismus

The mechanism of action of (S)-1-Boc-3-fluoropyrrolidine is primarily related to its ability to interact with biological targets through its fluorine atom and the pyrrolidine ring. The fluorine atom can form strong hydrogen bonds and dipole interactions with proteins and enzymes, enhancing the compound’s binding affinity and specificity. The Boc group provides steric protection, allowing selective reactions at other positions of the molecule.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Boc-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

(S)-1-Boc-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.

(S)-1-Boc-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: (S)-1-Boc-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often leading to improved metabolic stability and bioavailability of the resulting compounds.

Biologische Aktivität

(S)-1-Boc-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity. This article delves into its biological properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. The fluorine atom significantly influences the compound's electronic properties, enhancing its binding affinity to various biological targets, including enzymes and receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Studies have shown that derivatives of this compound exhibit significant DPP-4 inhibitory activity, with some compounds demonstrating an IC50 value as low as 0.017 μM .

- Antimicrobial Properties : Fluorinated pyrrolidines, including this compound, have been reported to possess antibacterial and antiviral activities. These properties are attributed to their ability to disrupt cellular processes in pathogens .

- Cancer Therapeutics : The compound serves as a precursor for synthesizing various bioactive molecules, including potential Aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell cycle regulation.

The mechanism of action for this compound largely revolves around its ability to interact with biological targets through its fluorinated structure. The fluorine atom can enhance metabolic stability and bioavailability, leading to improved pharmacokinetic profiles for drugs derived from this compound. Upon deprotection of the Boc group, the active amine is released, allowing for further functionalization and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromofluorination : An appropriate alkenyl azide undergoes bromofluorination to introduce the fluorine atom.

- Reduction : The resulting bromofluorinated compound is reduced to yield the corresponding amine.

- Boc Protection : The amine is then protected using a Boc group to form this compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- DPP-4 Inhibitors : Research indicated that derivatives based on this compound showed promising results in lowering blood glucose levels in diabetic mouse models, suggesting potential applications in treating type 2 diabetes .

- Antiparasitic Activity : Compounds similar to this compound have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies revealed that certain derivatives inhibited parasite growth at concentrations below 3.6 μM .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives compared to other similar compounds:

| Compound Name | Target Enzyme/Pathogen | IC50/EC50 Value | Notes |

|---|---|---|---|

| This compound | DPP-4 | 0.017 μM | High selectivity against DPP-8/DPP-4 |

| Derivative A | T. brucei | < 3.6 μM | Effective against African sleeping sickness |

| Derivative B | Aurora Kinase | Not specified | Potential cancer therapeutic |

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594010 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479253-00-4 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479253-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.